3-(2-Fluoro-4-methylphenyl)propan-1-ol
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Overview
Description
3-(2-Fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)propan-1-ol typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under high pressure and temperature conditions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(2-Fluoro-4-methylphenyl)propan-1-one or 3-(2-Fluoro-4-methylphenyl)propanoic acid.
Reduction: 3-(2-Fluoro-4-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the aromatic ring play a crucial role in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 3-(2-Fluoro-4-methylphenyl)propan-1-ol.
3-(3-Fluoro-4-methylphenyl)propan-1-ol: A structural isomer with similar properties.
Uniqueness
The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(2-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
UCVYJGYRTVDMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)F |
Origin of Product |
United States |
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